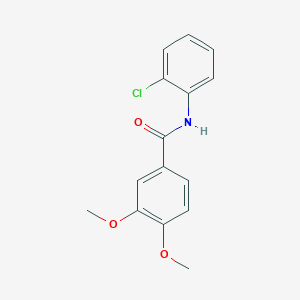
N-(2-chlorophenyl)-3,4-dimethoxybenzamide
説明
N-(2-chlorophenyl)-3,4-dimethoxybenzamide, also known as AG490, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a tyrosine kinase inhibitor that has been shown to have anti-inflammatory, anti-tumor, and immunosuppressive effects.
科学的研究の応用
Antiulcer Activity
N-(2-chlorophenyl)-3,4-dimethoxybenzamide derivatives have been studied for their potential antiulcer activities. For example, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats induced by water-immersion stress. Certain derivatives showed significant antiulcer activity, highlighting the potential therapeutic applications of N-(2-chlorophenyl)-3,4-dimethoxybenzamide in this area (Hosokami et al., 1992).
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl group, related to N-(2-chlorophenyl)-3,4-dimethoxybenzamide, has been utilized as a novel N-protecting group in the synthesis of organic compounds. This application is particularly relevant in the field of organic chemistry and drug synthesis (Grunder-Klotz & Ehrhardt, 1991).
Antiarrhythmic Properties
Research has shown that certain derivatives of N-(2-chlorophenyl)-3,4-dimethoxybenzamide exhibit antiarrhythmic properties. These compounds have been studied in guinea pig cardiac preparations, demonstrating effects such as prolonging action potential duration and inhibiting specific potassium and calcium currents. This suggests potential applications in developing new antiarrhythmic medications (Bril et al., 1995).
Pharmaceutical Research
The compound has been involved in pharmaceutical research, such as in the synthesis and characterization of tritium-labeled derivatives for receptor antagonist studies. This area of research is crucial for the development of targeted therapies in various medical conditions (Hong et al., 2015).
Chemical Synthesis and Analysis
N-(2-chlorophenyl)-3,4-dimethoxybenzamide and its derivatives are also valuable in the field of chemical synthesis and analysis. For instance, studies have been conducted on the synthesis of related compounds as intermediates in the preparation of other chemicals, offering insights into chemical reactions and process optimization (Xin, 2012).
特性
IUPAC Name |
N-(2-chlorophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUMYYACIJWYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



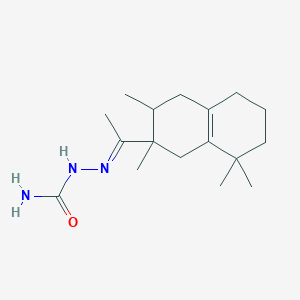
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)
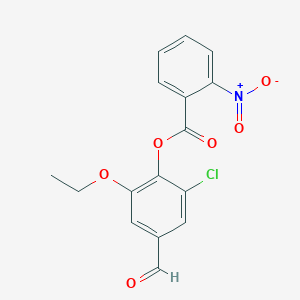
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)



![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)

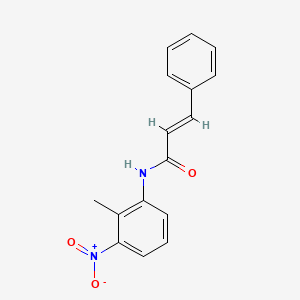
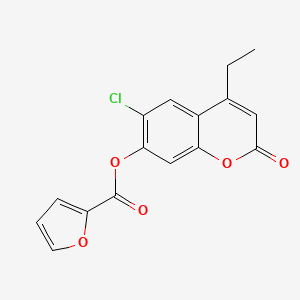

![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)
